5-メトキシ-dl-トリプトファン

概要

説明

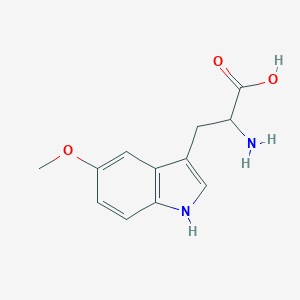

5-メトキシ-DL-トリプトファン: は、内皮細胞によって生成される内因性代謝産物です。 炎症抑制特性と、炎症反応の調節および全身性炎症に対する防御における役割で知られています 。 この化合物は、分子式がC12H14N2O3、分子量が234.25 g/molです .

2. 製法

合成経路と反応条件: 5-メトキシ-DL-トリプトファンは、L-トリプトファンから始まる多段階プロセスによって合成することができます。 合成には以下のステップが含まれます。

水酸化: L-トリプトファンは、トリプトファンヒドロキシラーゼ-1(TPH-1)を使用して水酸化され、5-ヒドロキシ-L-トリプトファンが生成されます。

メチル化: 次に、5-ヒドロキシ-L-トリプトファンはヒドロキシインドールO-メチルトランスフェラーゼを使用してメチル化され、5-メトキシ-L-トリプトファンが生成されます.

工業的生産方法: 合成は通常、高い特異性と収率を確保するために酵素反応を使用します .

科学的研究の応用

Chemistry: 5-Methoxy-DL-tryptophan is used as a precursor in the synthesis of various bioactive compounds and as a reagent in organic synthesis .

Biology: The compound plays a role in modulating inflammatory responses and protecting endothelial cells from damage. It is also involved in the regulation of vascular tone and prevention of blood cell adhesion .

Medicine: 5-Methoxy-DL-tryptophan has potential therapeutic applications in treating inflammatory disorders, sepsis, and cancer. It has been shown to reduce tumor growth and metastasis in preclinical models .

Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development .

作用機序

5-メトキシ-DL-トリプトファンは、いくつかの分子標的と経路を通じてその効果を発揮します。

p38 MAPK活性化の阻害: この化合物は、炎症反応に関与するp38 MAPKの活性化を阻害します.

NF-κB活性化の阻害: また、NF-κBの活性化を阻害し、炎症性サイトカインの発現を減少させます.

内皮バリア機能の保護: 5-メトキシ-DL-トリプトファンは、内皮バリア機能を保護し、内皮の修復を促進します.

生化学分析

Biochemical Properties

5-Methoxy-dl-tryptophan interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit the expression of COX-2, TNF-alpha, IL-1beta, and IL-6 in RAW 264.7 macrophages . It also blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation .

Cellular Effects

5-Methoxy-dl-tryptophan has significant effects on various types of cells and cellular processes. It protects endothelial barrier function and promotes endothelial repair . It also controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .

Molecular Mechanism

The molecular mechanism of 5-Methoxy-dl-tryptophan involves its interaction with various biomolecules at the molecular level. It exerts its effects by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

5-Methoxy-dl-tryptophan is involved in several metabolic pathways. It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase .

準備方法

Synthetic Routes and Reaction Conditions: 5-Methoxy-DL-tryptophan can be synthesized through a multi-step process starting from L-tryptophan. The synthesis involves the following steps:

Hydroxylation: L-tryptophan is hydroxylated using tryptophan hydroxylase-1 (TPH-1) to form 5-hydroxy-L-tryptophan.

Methylation: The 5-hydroxy-L-tryptophan is then methylated using hydroxyindole O-methyltransferase to produce 5-methoxy-L-tryptophan.

Industrial Production Methods: the synthesis typically involves the use of enzymatic reactions to ensure high specificity and yield .

化学反応の分析

反応の種類: 5-メトキシ-DL-トリプトファンは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するキノンを形成するために酸化することができます。

還元: これは、ジヒドロ誘導体を形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: キノンおよびその他の酸化された誘導体。

還元: ジヒドロ誘導体。

置換: さまざまな置換されたトリプトファン誘導体.

4. 科学研究の応用

化学: 5-メトキシ-DL-トリプトファンは、さまざまな生物活性化合物の合成における前駆体として、および有機合成における試薬として使用されます .

生物学: この化合物は、炎症反応の調節と内皮細胞の損傷からの保護に役割を果たします。 血管の緊張の調節と血球の付着の予防にも関与しています .

医学: 5-メトキシ-DL-トリプトファンは、炎症性疾患、敗血症、および癌の治療に潜在的な治療的用途があります。 前臨床モデルで腫瘍の増殖と転移を抑制することが示されています .

類似化合物との比較

類似化合物:

5-ヒドロキシ-DL-トリプトファン: 5-メトキシ-DL-トリプトファンの合成における前駆体。

5-メトキシトリプタミン: 同様の抗炎症特性を持つ別のメトキシ置換トリプトファン誘導体.

独自性: 5-メトキシ-DL-トリプトファンは、炎症反応の調節と内皮細胞の保護という二重の役割を果たすため、ユニークです。 p38 MAPKとNF-κBの両方の活性化を阻害する能力は、他の類似化合物とは異なります .

生物活性

5-Methoxy-dl-tryptophan (5-MTP) is a metabolite derived from tryptophan, an essential amino acid. This compound has garnered attention due to its diverse biological activities, particularly in the context of inflammation, fibrosis, and cardiovascular health. This article explores the mechanisms through which 5-MTP exerts its effects, supported by recent research findings and case studies.

5-MTP is characterized by the following chemical properties:

- Chemical Formula : CHNO

- Molecular Weight : 230.25 g/mol

- CAS Number : 119802

Anti-inflammatory Effects

Research indicates that 5-MTP possesses significant anti-inflammatory properties. It has been shown to reduce the expression of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in various models:

- LPS-Induced Inflammation : In macrophages treated with lipopolysaccharides (LPS), 5-MTP effectively decreased the expression of inflammatory markers, suggesting its role in modulating immune responses .

Fibrosis Protection

5-MTP has been identified as a protective agent against fibrosis, particularly in kidney disease. Studies have demonstrated that it promotes collagen uptake by anti-inflammatory macrophages and inhibits the differentiation of fibroblasts into myofibroblasts:

- Macrophage Differentiation : In vitro studies show that 5-MTP alters macrophage metabolism, enhancing glucose uptake while reducing fatty acid metabolism, which contributes to its antifibrotic effects .

Cardiovascular Health

Recent investigations highlight the protective role of 5-MTP in cardiovascular diseases:

- Endothelial Protection : In models of arterial injury, 5-MTP facilitated endothelial cell proliferation and migration, crucial for vascular repair. It maintained vascular endothelial growth factor receptor 2 (VEGFR2) activation even under inflammatory conditions induced by TNF-α .

Case Studies and Research Findings

- Study on Fibrotic Kidney Disease :

- Cardiovascular Intervention Study :

- Macrophage Metabolism Alteration :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNPSKDDJARYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862973 | |

| Record name | 5-Methoxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28052-84-8 | |

| Record name | 5-Methoxy-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28052-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028052848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-5-methoxytryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。